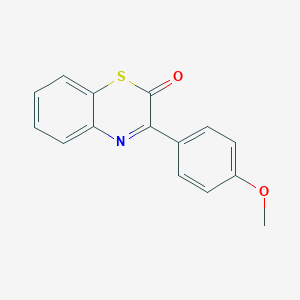
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one, also known as MBTH, is a benzothiazinone derivative that has gained attention in recent years due to its potential applications in various scientific research fields. MBTH is a heterocyclic compound that contains a benzene ring fused with a thiazine ring, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to scavenge free radicals by donating a hydrogen atom to the radical, which neutralizes it and prevents it from causing damage to cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which suggests that it may have potential applications as an antibiotic. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has also been shown to have anti-inflammatory properties, which suggests that it may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one in lab experiments is that it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to exhibit a range of interesting biochemical and physiological effects, which makes it a potentially useful tool for studying various biological processes. However, one limitation of using 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one.
将来の方向性
There are several potential future directions for research involving 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one. For example, further studies could be conducted to elucidate its mechanism of action and to determine its potential applications as an antibiotic, antioxidant, or anti-inflammatory agent. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one could be used as a tool for studying various biological processes, such as the synthesis of DNA and RNA. Finally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one could be modified to improve its efficacy or to make it more selective for certain targets.
合成法
The synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one can be achieved through a two-step process that involves the reaction of 4-methoxyaniline with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by the reaction of the resulting intermediate with thiosemicarbazide. This method yields a white crystalline powder with a melting point of 225-227°C and a molecular weight of 295.34 g/mol.
科学的研究の応用
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to exhibit a range of potential applications in scientific research. For example, it has been used as a fluorescent probe for the detection of hydrogen peroxide in biological systems. 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has also been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which makes it a potential candidate for the development of new antibiotics. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
製品名 |
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one |
|---|---|
分子式 |
C15H11NO2S |
分子量 |
269.3 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1,4-benzothiazin-2-one |
InChI |
InChI=1S/C15H11NO2S/c1-18-11-8-6-10(7-9-11)14-15(17)19-13-5-3-2-4-12(13)16-14/h2-9H,1H3 |
InChIキー |
CNJJCOBXQKWFLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=O |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)



![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)



